globostellatate C(1-)
Description
Properties
Molecular Formula |
C33H47O7- |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |
InChI |
InChI=1S/C33H48O7/c1-20(13-14-26(39-9)30(4,5)38)11-10-12-21(2)28-23(35)19-25-31(6)18-16-27(40-22(3)34)33(8,29(36)37)24(31)15-17-32(25,28)7/h10-14,24-27,38H,15-19H2,1-9H3,(H,36,37)/p-1/b12-10+,14-13+,20-11+,28-21+/t24-,25+,26?,27-,31+,32+,33-/m1/s1 |
InChI Key |
DIBFODPMNNITET-MYCFXNEXSA-M |
Isomeric SMILES |
C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)\C)/C=C/C(C(C)(C)O)OC |
Canonical SMILES |
CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C)C=CC(C(C)(C)O)OC |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for initial characterization of globostellatate C(1−)?
- Methodology : Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) to confirm molecular structure and functional groups . For purity assessment, use HPLC coupled with UV-vis or diode-array detection. Cross-reference spectral data with existing literature to validate assignments, ensuring alignment with IUPAC nomenclature and SI units .
Q. How can researchers design a reproducible synthesis protocol for globostellatate C(1−)?
- Methodology :
Document reaction conditions (temperature, solvent, catalysts) and stoichiometry rigorously.
Use controlled purification techniques (e.g., column chromatography, recrystallization).
Validate reproducibility by repeating synthesis ≥3 times under identical conditions.
Include detailed procedural steps and characterization data in supplementary materials to enable replication .
Q. What criteria should guide literature reviews for preliminary studies on globostellatate C(1−)?
- Methodology :
- Use advanced search operators in Google Scholar (e.g.,
intitle:"globostellatate C(1−)",AND "synthesis",OR "biosynthesis") to identify peer-reviewed articles . - Prioritize studies from journals adhering to Beilstein or ACS standards. Exclude non-peer-reviewed sources (e.g., commercial websites) .
- Evaluate literature for methodological rigor, focusing on spectral reproducibility and error margins .
Advanced Research Questions
Q. How can conflicting spectral data for globostellatate C(1−) derivatives be resolved?
- Methodology :
Perform comparative analysis using 2D NMR (COSY, NOESY) to distinguish overlapping signals.
Validate via X-ray crystallography to resolve stereochemical ambiguities.
Apply computational modeling (DFT, molecular dynamics) to predict spectroscopic profiles and compare with empirical data .
Report discrepancies in supplementary materials and propose mechanistic explanations (e.g., solvent effects, tautomerism) .
Q. What strategies optimize the biological activity assessment of globostellatate C(1−) in vitro?
- Methodology :
- Use PICOT framework to structure the study:
- P : Cell line/organism model (e.g., human cancer cell lines).
- I : Dose ranges and exposure times.
- C : Positive/negative controls (e.g., doxorubicin, DMSO).
- O : Quantifiable endpoints (IC₅₀, apoptosis markers).
- T : Time-course experiments (24–72 hrs) .
- Apply statistical tools (ANOVA, t-tests) to assess significance, reporting p-values and confidence intervals .
Q. How should researchers address low yields in globostellatate C(1−) biosynthesis?
- Methodology :
Conduct Design of Experiments (DoE) to test variables (pH, temperature, substrate concentration).
Use response surface methodology (RSM) to identify optimal conditions.
Characterize enzymatic bottlenecks via proteomics or metabolomics.
Compare yield data with kinetic models to propose rate-limiting steps .
Q. What interdisciplinary approaches enhance mechanistic studies of globostellatate C(1−)?
- Methodology :
- Integrate metabolomics (LC-MS) to trace biosynthetic pathways.
- Pair CRISPR-Cas9 gene editing with isotopic labeling (¹³C-glucose) to study precursor utilization.
- Collaborate with computational chemists to map enzyme-substrate interactions .
Data Analysis & Validation
Q. How to ensure data integrity in globostellatate C(1−) research?
- Methodology :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.
- Use open-source tools (e.g., R, Python) for transparent statistical analysis.
- Include raw data in repositories (e.g., Zenodo) with DOI links .
Q. What frameworks evaluate the novelty of research on globostellatate C(1−)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
